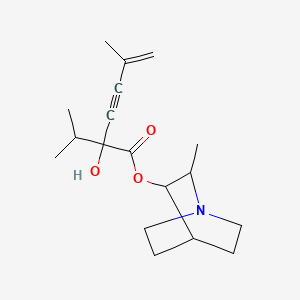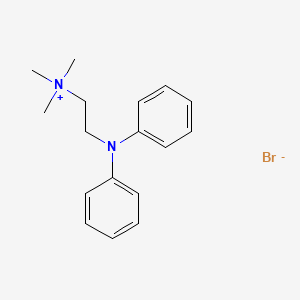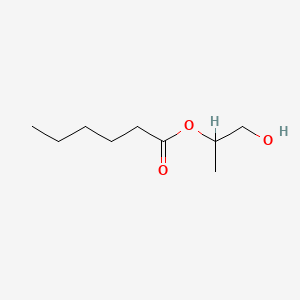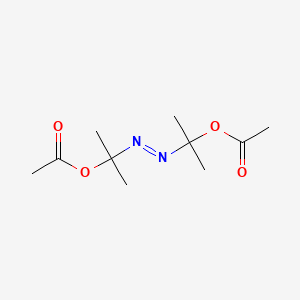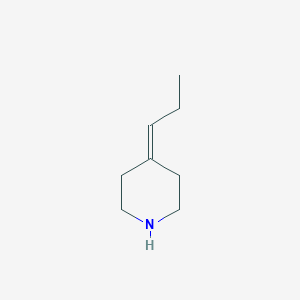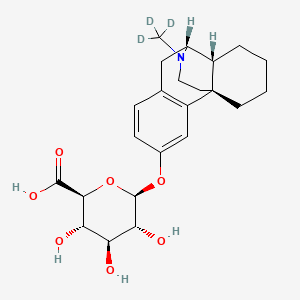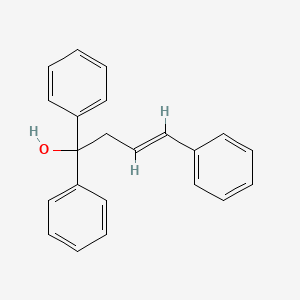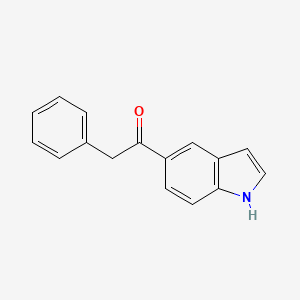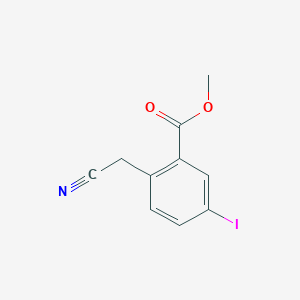
Methyl 2-(cyanomethyl)-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cyanomethyl)-5-iodobenzoate is an organic compound with the molecular formula C10H8INO2 It is a derivative of benzoic acid, featuring a methyl ester group, a cyanomethyl group, and an iodine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyanomethyl)-5-iodobenzoate typically involves the iodination of methyl 2-(cyanomethyl)benzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The cyanomethyl group can undergo oxidation to form carboxylic acids or reduction to form amines. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and halide salts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products:
Substitution: Various substituted benzoates.
Oxidation: Carboxylic acids.
Reduction: Amines.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Methyl 2-(cyanomethyl)-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential as a building block in the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(cyanomethyl)-5-iodobenzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyanomethyl group can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
Methyl 2-bromobenzoate: Similar structure but with a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the halogen’s properties.
Methyl 2-(cyanomethyl)benzoate: Lacks the iodine atom, making it less versatile in coupling reactions.
Methyl 2-iodobenzoate: Similar but without the cyanomethyl group, limiting its use in certain synthetic applications.
Uniqueness: Methyl 2-(cyanomethyl)-5-iodobenzoate is unique due to the presence of both the iodine and cyanomethyl groups, which provide a combination of reactivity and versatility in synthetic applications. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H8INO2 |
|---|---|
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
methyl 2-(cyanomethyl)-5-iodobenzoate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4H2,1H3 |
Clé InChI |
IXXBFXVOULAWEL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)I)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


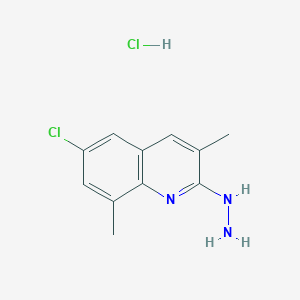
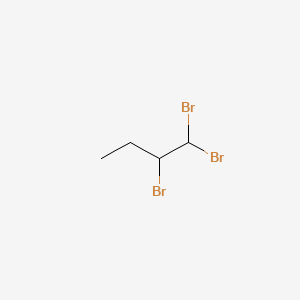
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)


